4-Ethoxycarbonylpiperidine-4-carboxylic acid
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Overview
Description
. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethoxycarbonyl)piperidine-4-carboxylic acid typically involves the esterification of piperidine-4-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of 4-(ethoxycarbonyl)piperidine-4-carboxylic acid may involve more efficient and scalable methods. These methods often include continuous flow processes and the use of advanced catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxycarbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(Ethoxycarbonyl)piperidine-4-carboxylic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(ethoxycarbonyl)piperidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound often acts by binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Ethyl isonipecotate: Similar in structure but with different functional groups.
Piperidine-4-carboxylic acid ethyl ester: Another ester derivative of piperidine.
Ethyl 1-benzylpiperidine-4-carboxylate: Contains a benzyl group, making it more hydrophobic.
Uniqueness
4-(Ethoxycarbonyl)piperidine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct reactivity and properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C9H15NO4 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-ethoxycarbonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-2-14-8(13)9(7(11)12)3-5-10-6-4-9/h10H,2-6H2,1H3,(H,11,12) |
InChI Key |
ZEAUFJCWFOZCLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C(=O)O |
Origin of Product |
United States |
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